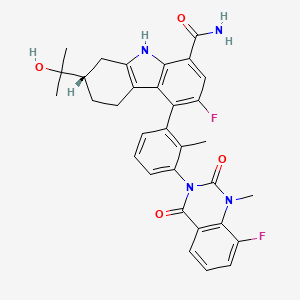![molecular formula C18H19FN2O2 B606349 N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide CAS No. 1404559-91-6](/img/structure/B606349.png)
N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Amino-4’-Fluoro[1,1’-Biphenyl]-3-Yl)oxane-4-Carboxamide” is a complex organic compound. It contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, and 3 six-membered rings .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of thiazole carboxamide derivatives as COX inhibitors has been described . Another method involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple bonds and rings. It includes a biphenyl group, an amine group, and a carboxamide group .科学的研究の応用
Inhibition of Histone Deacetylase 2 (HDAC2)
BRD4884 is a kinetically selective inhibitor of HDAC2 . HDAC2 is a chromatin modifying histone deacetylase implicated in memory formation and synaptic plasticity . BRD4884 has been shown to increase H4K12 and H3K9 histone acetylation in primary mouse neuronal cell culture assays .
Cognition Enhancement
BRD4884 has been used in cognition enhancement studies . It has been shown to rescue memory deficits in CK-p25 mice, a model of neurodegenerative disease .
Selective Binding Kinetics
BRD4884 possesses preferential binding kinetics with a seven-fold longer half-life on HDAC2 compared to HDAC1 . This property allows for the modulation of target residence time while retaining functional activity .
Crossing the Blood-Brain Barrier
BRD4884 has the ability to cross the blood-brain barrier . This property is crucial for its potential use in treating neurological disorders.
特性
IUPAC Name |
N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCDNONWGMYBHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide | |
Q & A
Q1: How does BRD4884 interact with HDAC1 and HDAC2, and what are the downstream effects of this interaction?
A: BRD4884 acts as a selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2). [, ] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. BRD4884 binds to the catalytic zinc ion within the active site of HDAC1 and HDAC2, effectively blocking their enzymatic activity. [] This inhibition leads to increased acetylation of histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12), ultimately impacting gene expression and downstream cellular processes. []
Q2: What are the key structural features of BRD4884 that contribute to its binding kinetics and selectivity towards HDAC1 over HDAC2?
A: BRD4884 displays kinetic selectivity for HDAC1 over HDAC2. [] Research suggests that variations in the moiety occupying an 11 Å channel leading to the catalytic zinc pocket of HDAC1 and HDAC2 contribute to this selectivity. [] While both HDAC1 and HDAC2 share significant structural similarity, subtle differences in this channel influence the binding kinetics of inhibitors like BRD4884. [] This highlights the possibility of fine-tuning inhibitor design to achieve isoform-specific binding profiles.
Q3: How have computational chemistry and molecular dynamics simulations been used to study and improve BRD4884's interaction with HDAC2?
A: Researchers have employed molecular dynamics (MD) simulations to analyze the binding interactions of BRD4884 and other HDAC2 inhibitors at the atomic level. [] By calculating non-bonding energies (NBEs) between the inhibitors and the HDAC2 active site, scientists can identify specific structural features that contribute to binding affinity. [] For instance, analysis of BRD4884 (PDB ligand code: IWX) revealed that modifications to its phenyl moieties could potentially enhance its interaction with HDAC2. [] Such insights from computational studies guide the design of novel HDAC2 inhibitors with improved potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

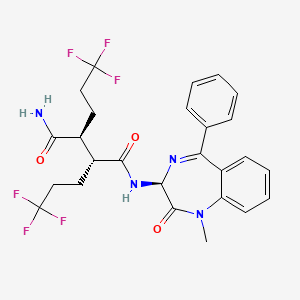

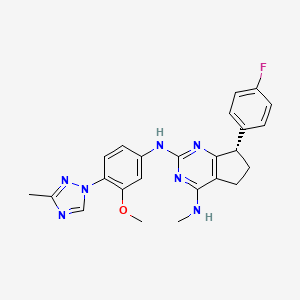
![(3R)-N-[6-(1H-Imidazol-1-yl)-4-pyrimidinyl]spiro[1-azabicyclo[2.2.2]octane-3,5'(4'H)-oxazol]-2'-amine](/img/structure/B606270.png)

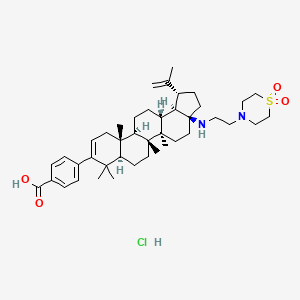
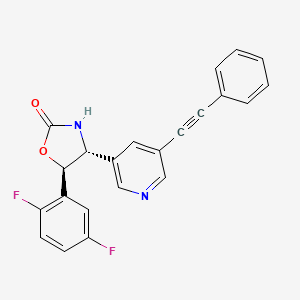
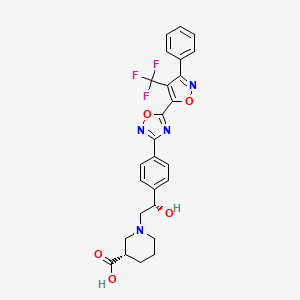

![4-(4-(((6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-yl)oxy)methyl)-5-methylthiazol-2-yl)morpholine](/img/structure/B606285.png)
![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
